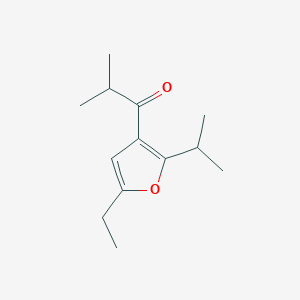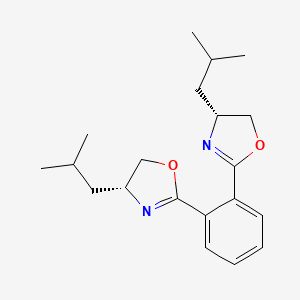![molecular formula C21H11NO4 B12880721 5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione CAS No. 66788-89-4](/img/structure/B12880721.png)
5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione is a complex organic compound with the molecular formula C21H11NO4 and a molecular weight of 341.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an oxazole ring, and an isobenzofuran-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of 2-amino-1-naphthol with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include refluxing in a suitable solvent such as acetic acid or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:
5-(5-(Naphthalen-2-yl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a similar structure but with a different position of the naphthalene ring.
5-(5-(Phenyl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a phenyl group instead of a naphthalene ring.
The uniqueness of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66788-89-4 |
|---|---|
Fórmula molecular |
C21H11NO4 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
5-(5-naphthalen-1-yl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C21H11NO4/c23-20-16-9-8-13(10-17(16)21(24)26-20)19-22-11-18(25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
Clave InChI |
NBUHEFOOVPSJIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC5=C(C=C4)C(=O)OC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
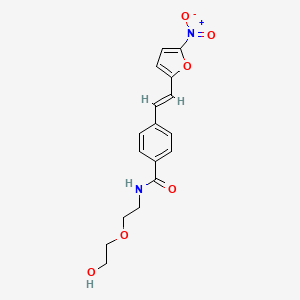


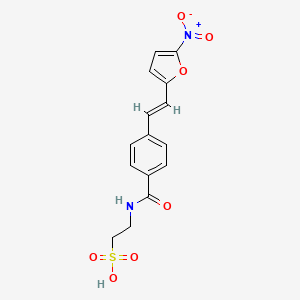
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
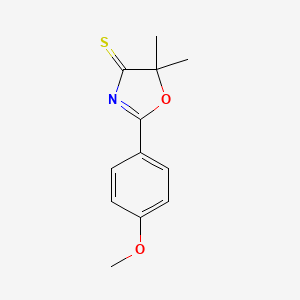

![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)

